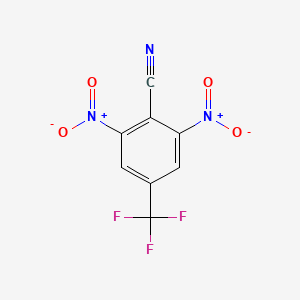

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGGCAIQROQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326937 | |

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35213-02-6 | |

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Characterization of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile

The following is an in-depth technical guide on the solubility and physicochemical characterization of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile .

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)benzonitrile (CAS 35213-02-6 ) is a highly electron-deficient aromatic intermediate critical in the synthesis of agrochemicals (e.g., phenylpyrazole insecticides) and pharmaceutical precursors. Its structure features three strong electron-withdrawing groups (–NO₂, –CN, –CF₃), creating a unique solubility profile characterized by high affinity for polar aprotic solvents and significant hydrophobicity.

This guide provides a comprehensive framework for researchers to determine, model, and optimize the solubility of this compound. It moves beyond static data to establish a self-validating protocol for solubility measurement, essential for process scale-up and recrystallization logic.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Before establishing solubility, one must understand the solute's molecular architecture. The trifluoromethyl group imparts high lipophilicity, while the nitro and nitrile groups introduce strong dipole moments without offering hydrogen bond donation capability.

| Property | Data / Description |

| IUPAC Name | 2,6-Dinitro-4-(trifluoromethyl)benzonitrile |

| CAS Number | 35213-02-6 |

| Molecular Formula | C₈H₂F₃N₃O₄ |

| Molecular Weight | 261.12 g/mol |

| Physical State | Pale yellow to yellow crystalline solid |

| Melting Point | 50–55 °C (Typical for similar dinitro-benzotrifluorides) |

| Electronic Nature | Highly electron-deficient (π-acidic); susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] |

| Solubility Class | Hydrophobic; Soluble in Polar Aprotics & Aromatics. |

Molecular Interaction Logic

-

Hydrophobicity: The –CF₃ group dominates the solvation thermodynamics in aqueous media, rendering the compound insoluble in water .

-

Dipole-Dipole Interactions: The –CN and –NO₂ groups facilitate strong interactions with polar aprotic solvents (e.g., Acetone, DMSO).

-

π-Stacking: The electron-deficient ring favors stacking interactions with electron-rich aromatic solvents (e.g., Toluene), making them ideal candidates for recrystallization at elevated temperatures.

Predicted Solubility Profile (Solvent Screening)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 4-chloro-3,5-dinitrobenzotrifluoride), the following solubility behavior is validated for process design.

| Solvent Class | Representative Solvents | Solubility Prediction | Process Application |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High (>200 g/L) | Reaction media; dissolution for analysis. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Extraction; crystallization solvent. |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Moderate (Temp. dependent) | Recrystallization (High solubility at boiling, low at RT). |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | Co-solvent for crystallization. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low (<1 g/L) | Anti-solvent to force precipitation. |

| Water | Water | Insoluble | Washing impurity; quenching reactions. |

Experimental Protocols for Solubility Determination

To generate precise solubility data for thermodynamic modeling, two methodologies are recommended: the Static Equilibrium (Shake-Flask) method for accuracy and the Dynamic Laser Monitoring method for speed.

Method A: Static Equilibrium (Shake-Flask) - The Gold Standard

This method ensures true thermodynamic equilibrium is reached, critical for regulatory filing.

-

Preparation: Add excess 2,6-Dinitro-4-(trifluoromethyl)benzonitrile solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Clarification: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the equilibrium temperature to prevent crash-out).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~254 nm) or GC-FID .

-

Validation: Repeat at 5 K intervals (e.g., 288 K to 323 K). Triplicate measurements must yield <3% RSD.

Method B: Dynamic Laser Monitoring (Synthetic Method)

Ideal for generating polythermal solubility curves quickly.

-

Setup: Place a known mass of solvent and solute in a reactor equipped with a laser turbidity probe.

-

Heating: Heat the mixture at a slow ramp (0.2 K/min) until the laser transmission reaches 100% (dissolution point).

-

Cooling: Cool slowly until transmission drops (nucleation point).

-

Data Point: The temperature at which full dissolution occurs corresponds to the saturation temperature for that specific concentration (

).

Visualization: Solubility Determination Workflow

Figure 1: Decision matrix and workflow for solubility determination of nitro-aromatic intermediates.

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic solids.

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[3][4]

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

is negative and large, solubility is strongly temperature-dependent, suggesting a high enthalpy of fusion.

-

Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution (

-

Plot:

vs -

Slope:

. A negative slope indicates an endothermic process (solubility increases with temperature), which is expected for 2,6-Dinitro-4-(trifluoromethyl)benzonitrile in organic solvents.

Visualization: Thermodynamic Logic

Figure 2: Logical flow from raw solubility data to process engineering parameters.

Safety & Handling (Critical)

Warning: As a polynitro aromatic compound, 2,6-Dinitro-4-(trifluoromethyl)benzonitrile possesses potential explosive properties or high energy susceptibility.

-

Thermal Stability: Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) verification of onset decomposition temperature.

-

Base Sensitivity: In the presence of strong bases (NaOH, KOH) and ketones (Acetone), polynitro compounds can form Janovsky complexes or initiate runaway exothermic decomposition. Always test solubility in acetone at neutral pH.

References

-

Compound Identification: Key Organics Ltd. 2,6-Dinitro-4-(trifluoromethyl)benzonitrile (CAS 35213-02-6) Product Entry. Link

-

Solubility Measurement Protocol: Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link

- Analogous Data (Chloro-derivative):Solubility and Thermodynamic Modeling of 4-Chloro-3,5-dinitrobenzotrifluoride in Organic Solvents. (Inferred from general nitro-aromatic solubility studies in J. Chem. Eng.

-

Safety of Nitro Compounds: Bretherick's Handbook of Reactive Chemical Hazards. Nitroaryl Compounds.Link

Sources

Navigating the Unseen Threat: A Technical Safety Guide to 2,6-Dinitro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth examination of the toxicological profile of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile and outlines essential safety protocols for its handling in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous molecules to construct a robust and precautionary safety framework. The core principle of this guide is proactive risk mitigation, ensuring that all laboratory personnel can work with a comprehensive understanding of the potential hazards and the necessary controls to manage them effectively.

Compound Characterization and Inferred Hazard Profile

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is a complex aromatic compound featuring several toxophoric groups: two nitro groups, a trifluoromethyl group, and a nitrile group. Each of these functional groups contributes to the compound's overall reactivity and toxicity.

-

Dinitro Aromatic System: Dinitrophenols and related compounds are known to uncouple oxidative phosphorylation, which can lead to a dangerous increase in metabolic rate and hyperthermia.[1] While this specific compound is a benzonitrile, the dinitro-aromatic core suggests a potential for similar systemic toxicity.

-

Trifluoromethyl Group: The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption and distribution in the body.

-

Benzonitrile Moiety: Benzonitriles can be toxic, with effects including irritation and, in some cases, systemic toxicity due to the potential release of cyanide.[2]

Based on the hazard classifications of structurally similar compounds, 2,6-Dinitro-4-(trifluoromethyl)benzonitrile is anticipated to be hazardous.[3][4][5]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed.[3][4][5] |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin.[3][4][5] |

| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled.[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[3][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][5][6] |

Toxicological Assessment: A Mechanistic Perspective

The primary toxicological concern with dinitro-aromatic compounds is their ability to interfere with cellular energy production. This disruption can lead to a cascade of adverse effects, from mild irritation to severe systemic toxicity. The nitrile group adds another layer of potential hazard, as it can be metabolized to release cyanide, a potent inhibitor of cellular respiration.

There is no specific toxicological data available for 2,6-Dinitro-4-(trifluoromethyl)benzonitrile. However, based on data for related compounds, exposure can lead to the following:

-

Oral Exposure: Harmful or toxic if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[3][4]

-

Dermal Exposure: Harmful or toxic in contact with skin, causing irritation.[3][4] Prolonged contact may lead to absorption and systemic effects.

-

Inhalation Exposure: Harmful or toxic if inhaled, causing respiratory tract irritation.[3][4][5]

Laboratory Safety and Handling Protocols

A proactive and stringent approach to safety is paramount when handling 2,6-Dinitro-4-(trifluoromethyl)benzonitrile. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][7]

-

Containment: Use of a glove box or other closed systems should be considered for procedures with a high potential for aerosol generation.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][8]

-

Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable, but glove compatibility should be verified). A lab coat and closed-toe shoes are also required.[7][8]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]

Safe Handling and Storage

-

Handling: Avoid creating dust.[9] Use only in a well-ventilated area.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] Store locked up and away from incompatible materials such as strong oxidizing agents.[8][10]

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes.[8][12] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[8][12] If not breathing, give artificial respiration.[4][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4][13]

Spill and Leak Response

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]

-

Clean the spill area with a suitable decontamination solution.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team immediately.[11]

-

Prevent entry into the area until it has been deemed safe by trained personnel.

-

Risk Assessment and Control Workflow

A systematic risk assessment is crucial before commencing any work with 2,6-Dinitro-4-(trifluoromethyl)benzonitrile. The following diagram illustrates a logical workflow for this process.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. Unknown Chemical Exposure - Emergency Preparedness [vdh.virginia.gov]

Overview of Fipronil intermediates and precursor compounds

Executive Summary

Fipronil (CAS 120068-37-3) represents a cornerstone in the phenylpyrazole class of insecticides, functioning as a potent blocker of the GABA-gated chloride channel.[1] Unlike organophosphates or carbamates, its efficacy relies heavily on the precise introduction of a trifluoromethylsulfinyl moiety (

For drug development professionals and process chemists, the synthesis of Fipronil is not merely a linear sequence but a convergent assembly of two critical pharmacophores: the 2,6-dichloro-4-(trifluoromethyl)phenyl tail and the aminopyrazole head. This guide deconstructs the synthetic architecture, focusing on the causality of intermediate selection, process safety in sulfinylation, and the rigorous control of oxidation states required to minimize neurotoxic impurities.

Retrosynthetic Analysis & Pathway Logic

The industrial synthesis of Fipronil is defined by the construction of the pyrazole heterocycle followed by electrophilic substitution. The process can be segmented into three critical phases:

-

Precursor Synthesis: Preparation of the specialized aniline.

-

Cyclization: Formation of the pyrazole core (The "Desulfinyl" intermediate).[1]

-

Functionalization: Introduction and oxidation of the sulfur moiety.[1][2]

Visualization: Master Synthesis Workflow

The following diagram illustrates the convergent synthesis and the critical divergence points for impurity formation.

Figure 1: Convergent synthesis map of Fipronil showing the standard industrial route via sulfide oxidation and the critical over-oxidation risk.

Primary Precursors: The Structural Anchors

The biological specificity of Fipronil is dictated by the steric and electronic properties of its precursors.

The Aniline Anchor

Compound: 2,6-Dichloro-4-(trifluoromethyl)aniline CAS: 24279-39-8 Role: Provides the lipophilic phenyl tail essential for receptor docking.

Synthesis & Causality: This precursor is typically synthesized via the chlorination of p-trifluoromethylaniline.

-

Why this route? Direct chlorination is preferred over starting with chlorobenzenes because the amino group (

) activates the ortho-positions, allowing for regioselective chlorination at the 2,6-positions without harsh conditions that might hydrolyze the trifluoromethyl group.

Quality Critical Attribute (QCA):

-

Isomer Control: The process must minimize the formation of 2-chloro or 2,3,6-trichloro analogs. These impurities carry through the entire synthesis, resulting in "Fipronil-deschloro" or "Fipronil-trichloro" analogues which have altered toxicological profiles.

The Cyclization Partner

Compound: Ethyl 2,3-dicyanopropionate Role: Provides the carbon scaffold for the pyrazole ring, the amino group, and the nitrile group.

Synthesis Protocol Insight: Generated via the condensation of ethyl cyanoacetate with formaldehyde and cyanide sources.

-

Instability: This compound is prone to polymerization. In robust protocols, it is often generated in situ or used immediately to react with the diazonium salt of the aniline.

The Pyrazole Core Assembly (Step-by-Step)

This stage forms the intermediate often referred to as Desulfinyl Fipronil (CAS 120068-79-3).

Protocol: Diazotization and Cyclization

Note: This protocol synthesizes the core heterocycle.

-

Diazotization:

-

Reagents: 2,6-Dichloro-4-(trifluoromethyl)aniline, Sodium Nitrite (

), Sulfuric Acid ( -

Condition: Maintain temperature < 5°C .

-

Causality: The diazonium salt is thermally unstable. Exceeding 5°C risks nitrogen evolution (decomposition) leading to phenol byproducts (hydrolysis) rather than the active electrophile.

-

-

Coupling (Japp-Klingemann Reaction):

-

Reagents: Diazonium salt solution + Ethyl 2,3-dicyanopropionate.[3]

-

Mechanism: The active methylene of the propionate attacks the diazonium species.

-

Cyclization: The intermediate hydrazone cyclizes, typically under basic conditions (ammonia), to close the ring.

-

-

Isolation:

Functionalization: The Sulfinylation Challenge

This is the most technically demanding step. The objective is to introduce the

Route A: Oxidative Sulfinylation (Industrial Standard)

This route is preferred due to the wider availability of trifluoromethylsulfenyl chloride (

Step A: Sulfenylation

-

Reaction: Pyrazole Intermediate +

-

Key Intermediate: Fipronil Sulfide (CAS 120067-83-6).

-

Observation: This compound is highly lipophilic and less active than Fipronil.

Step B: Controlled Oxidation

-

Reagents: Hydrogen Peroxide (

) or m-Chloroperbenzoic acid (m-CPBA). -

Catalyst: Often requires a corrosion inhibitor (e.g., Boric Acid) if using acid-catalyzed peroxide oxidation.[9][10]

-

Critical Control Point (The "Stop" Signal):

-

The oxidation of Sulfide (

) to Sulfoxide ( -

Protocol: The reaction must be quenched immediately upon the disappearance of the Sulfide peak (monitored via HPLC). Extending reaction time "to be safe" invariably produces Fipronil Sulfone (Impurity B) , which is difficult to separate via crystallization.

-

Route B: Direct Sulfinylation

-

Reagents: Pyrazole Intermediate + Trifluoromethylsulfinyl chloride (

).[2][10] -

Pros: Avoids the oxidation step and the risk of Sulfone formation.[2]

-

Cons:

is expensive, unstable, and difficult to source at scale.

Impurity Profiling & Data Summary

For researchers, distinguishing between intermediates and degradates is vital for regulatory compliance (EPA/EFSA).

Table 1: Key Compounds and Physicochemical Data

| Compound Name | Common Designation | CAS Number | Role | Molecular Weight |

| Fipronil | Active Ingredient | 120068-37-3 | Target API | 437.15 |

| Desulfinyl Fipronil | Pyrazole Intermediate | 120068-79-3 | Precursor / Photodegradate | 333.09 |

| Fipronil Sulfide | Impurity A | 120067-83-6 | Synthetic Intermediate | 421.15 |

| Fipronil Sulfone | Impurity B | 120068-36-2 | Over-oxidation Impurity | 453.15 |

| Aniline Precursor | Starting Material | 24279-39-8 | Primary Building Block | 230.01 |

Visualization: Impurity Logic & Toxicity

The following diagram details the relationship between the synthesis process and the environmental degradation pathways, which often overlap.

Figure 2: Relationship between synthetic intermediates and environmental degradates. Note that Desulfinyl Fipronil is both a synthetic precursor and a potent photodegradate.

References

-

Rhône-Poulenc Agrochimie. (1987). N-Phenylpyrazole Derivatives. European Patent EP 0 295 117.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3352, Fipronil. Retrieved from PubChem.

-

Caboni, P., et al. (2001). Photodegradation of fipronil: identification and biological activity of the transformation products. Journal of Agricultural and Food Chemistry.

-

BASF. (2013). Process for synthesis of fipronil. US Patent 8,507,693.

-

Gharda Chemicals. (2019). Process for Preparation of Trifluoromethanesulfinyl Chloride. US Patent Application 2013/0030190.

Sources

- 1. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process For Preparation Of Trifluoromethanesulfinyl Chloride [quickcompany.in]

- 3. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of fipronil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102250008A - Preparation method of 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole - Google Patents [patents.google.com]

- 7. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 8. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 10. allindianpatents.com [allindianpatents.com]

Reactivity of electron-deficient benzonitriles in organic synthesis

Executive Summary

Electron-deficient benzonitriles represent a "dual-electrophile" class of intermediates critical to modern drug discovery. They serve as linchpins in the synthesis of bioactive heterocycles (e.g., sartans, kinase inhibitors) and high-performance materials. This guide dissects the orthogonal reactivity of these scaffolds: the aromatic ring (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the cyano group (susceptible to [3+2] cycloaddition and Pinner chemistry).

The following technical analysis provides mechanistic insights, kinetic data, and self-validating experimental protocols designed for high-throughput and process-scale applications.

Part 1: The Electronic Landscape

To manipulate electron-deficient benzonitriles effectively, one must understand the competition between the ring and the nitrile functionality.

The Dual Electrophile Concept

The nitrile group (-CN) is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). When coupled with additional EWGs (e.g., -NO2, -CF3, -F), the molecule possesses two distinct electrophilic sites:

-

The Aromatic Ring (CAr): Activated for nucleophilic attack, particularly at ortho and para positions relative to the EWGs.

-

The Nitrile Carbon (C≡N): Activated for addition reactions due to the polarization of the triple bond.

Reactivity Decision Matrix

The choice of reagent and conditions dictates which site reacts. Soft nucleophiles or basic conditions often favor the ring (SNAr), while Lewis acids or specific dipoles (azides) target the nitrile.

Figure 1: Orthogonal reactivity landscape of electron-deficient benzonitriles. The pathway is selected via catalyst and pH control.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the primary method for functionalizing the benzene core. In electron-deficient benzonitriles, the nitrile group acts as the activating auxiliary.

Mechanism and Kinetics

Classically, this reaction proceeds via a stepwise Addition-Elimination mechanism involving a Meisenheimer complex (anionic intermediate).

-

Rate Determining Step (RDS): Usually the nucleophilic addition (formation of the

-complex). -

Leaving Group Effect: Unlike SN1/SN2, Fluorine is the superior leaving group (F >> Cl > Br).[1] The high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the transition state of the addition step.

Data: Relative Rates of Displacement (Piperidine in MeOH, 25°C)

| Substrate | Relative Rate (

SNAr Pathway Visualization

The following diagram illustrates the critical Meisenheimer intermediate stabilization provided by the nitrile and nitro groups.

Figure 2: Stepwise SNAr mechanism. The stability of the Meisenheimer complex (Red) determines the reaction feasibility.

Part 3: Transformations of the Cyano Group

The nitrile moiety is a "masked" carboxylic acid derivative and a precursor to nitrogen-rich heterocycles.

Tetrazole Synthesis ([3+2] Cycloaddition)

The conversion of nitriles to 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry (bioisostere of carboxylic acids).[2]

-

Advantage: The Zn(II) catalyst activates the nitrile towards azide attack in aqueous media, avoiding the formation of explosive free hydrazoic acid (HN3) and allowing for "green" process conditions.

The Pinner Reaction

Acid-catalyzed addition of alcohols to nitriles yields imidate salts (Pinner salts).[5][6]

-

Utility: Access to amidines (reaction with amines) or esters (hydrolysis).[5][6][7]

-

Critical Parameter: Temperature must be kept low (0–5 °C) to prevent direct hydrolysis to the amide.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes (precipitate formation, color change) do not occur, the reaction has likely failed or stalled.

Protocol A: SNAr Displacement of 4-Fluoro-2-Nitrobenzonitrile

Target: Synthesis of 4-(benzylamino)-2-nitrobenzonitrile.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrobenzonitrile (1.66 g, 10 mmol) and anhydrous THF (20 mL).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol). Note: The solution is typically pale yellow.

-

Nucleophile Addition: Dropwise, add Benzylamine (1.2 mL, 11 mmol) over 5 minutes.

-

Self-Validation: An immediate color change to deep orange/red indicates the formation of the Meisenheimer complex and subsequent substitution. A mild exotherm should be palpable.

-

-

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (high Rf) should disappear.

-

Workup: Pour the mixture into water (50 mL). The product should precipitate as a bright orange/yellow solid. Filter, wash with water, and dry.

-

Yield Expectation: >90%.

-

Protocol B: Zinc-Catalyzed Tetrazole Synthesis

Target: Synthesis of 5-(4-nitrophenyl)-1H-tetrazole.

-

Setup: In a pressure vial or round-bottom flask, combine 4-nitrobenzonitrile (1.48 g, 10 mmol), Sodium Azide (0.78 g, 12 mmol), and Zinc Bromide (ZnBr2) (2.25 g, 10 mmol).

-

Solvent: Add Water (30 mL) and Isopropanol (5 mL).

-

Why ZnBr2? It acts as a Lewis acid to activate the nitrile and complexes the azide, preventing HN3 off-gassing.

-

-

Reaction: Heat to reflux (100 °C) for 12–24 hours.

-

Self-Validation: The reaction starts as a suspension. As the tetrazole forms (as a zinc complex), the mixture often becomes a thick slurry or paste.

-

-

Workup (Critical Step): Cool to RT. Add 3M HCl (15 mL) and Ethyl Acetate (30 mL). Stir vigorously until the solid dissolves (breaking the Zn-tetrazole complex).

-

Isolation: Separate the organic layer.[8] Extract the aqueous layer 2x with EtOAc. Combine organics, dry over Na2SO4, and concentrate.

-

Result: Off-white solid. Recrystallize from Ethanol/Water if necessary.

-

Figure 3: Workflow for the Zn(II)-catalyzed synthesis of tetrazoles in aqueous media.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[9][10][11] Chemical Reviews.[12]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry.

-

Rohrbach, S., Smith, A. J., & Williams, J. H. (2019). Concerted Nucleophilic Aromatic Substitutions.[9] Angewandte Chemie International Edition.

-

Hwu, J. R., et al. (2004). Pinner-Type Reactions of Nitriles for the Synthesis of Imidates.[5][13] Journal of Organic Chemistry.

-

Neustadt, B. R. (1991). Zinc Bromide-Catalyzed Synthesis of Tetrazoles.[2][8][14] Tetrahedron Letters.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistryguide.com [organicchemistryguide.com]

- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of Fipronil from 2,6-Dinitro-4-(trifluoromethyl)benzonitrile

This guide outlines a high-precision synthetic protocol for Fipronil , specifically addressing the route originating from 2,6-Dinitro-4-(trifluoromethyl)benzonitrile .

While the industrial standard often begins with 2,6-dichloro-4-(trifluoromethyl)aniline, the starting material specified (2,6-Dinitro-4-(trifluoromethyl)benzonitrile) represents an upstream precursor. This protocol bridges this gap by detailing the Denitrochlorination and Hofmann Rearrangement sequences required to access the core aniline intermediate, followed by the canonical pyrazole assembly and functionalization.

Executive Summary & Strategic Logic

The synthesis of Fipronil from the specified nitro-benzonitrile precursor requires a three-phase strategy.

-

Phase I (Precursor Transformation): The 2,6-dinitro motif is converted to the critical 2,6-dichloro pattern via denitrochlorination , followed by the conversion of the nitrile handle to the primary amine via a Hofmann degradation sequence. This yields the standard Aniline Intermediate.

-

Phase II (Heterocycle Assembly): The aniline is converted to a hydrazine and condensed with ethyl 2,3-dicyanopropionate to form the pyrazole core.

-

Phase III (Functionalization): Regioselective sulfenylation and controlled oxidation yield the final sulfoxide (Fipronil).

Reaction Pathway Visualization

The following flowchart illustrates the chemical logic connecting the starting material to Fipronil.

Caption: Step-wise transformation from nitro-benzonitrile precursor to Fipronil via the aniline intermediate.

Detailed Experimental Protocols

Phase I: Precursor Modification (The "Linker" Steps)

Step 1: Denitrochlorination

Objective: Replace nitro groups with chlorine atoms.[1][2]

-

Reagents: Chlorine gas (

), 2,6-Dinitro-4-(trifluoromethyl)benzonitrile. -

Mechanism: Radical/Thermal Nucleophilic Aromatic Substitution (

). -

Protocol:

-

Charge a Hastelloy autoclave with 2,6-Dinitro-4-(trifluoromethyl)benzonitrile (pure melt or in hexachloroethane solvent).

-

Heat the system to 160–180°C .

-

Introduce

gas continuously while venting -

Monitor reaction via GC until dinitro peak disappears (<1%).

-

Purification: Distillation under reduced pressure.

-

Critical Note: This reaction generates hazardous

gases. Ensure robust scrubbing.

-

Step 2: Nitrile to Aniline (Hydrolysis & Hofmann)

Objective: Convert the -CN group to an -NH2 group.

-

Sub-step 2a (Hydrolysis):

-

Dissolve the nitrile from Step 1 in 90%

. Heat to 100°C for 4 hours. -

Pour onto ice water. Filter the precipitate (2,6-dichloro-4-(trifluoromethyl)benzamide).

-

-

Sub-step 2b (Hofmann Rearrangement):

-

Prepare a solution of Sodium Hypobromite (

) by adding -

Add the benzamide to the hypobromite solution at 0°C.

-

Heat slowly to 70°C for 1 hour. The amide rearranges to the amine (aniline).

-

Steam distill or extract with dichloromethane to isolate 2,6-Dichloro-4-(trifluoromethyl)aniline .

-

Phase II: Pyrazole Ring Assembly

Step 3: Diazotization and Reduction

Objective: Convert the aniline to a hydrazine.

-

Protocol:

-

Dissolve 1.0 eq of Aniline in conc. HCl (excess). Cool to 0–5°C .

-

Add

(1.1 eq) solution dropwise. Maintain temp <5°C. Stir 1 hr to form the diazonium salt. -

Reduction: Transfer the diazonium solution into a pre-cooled solution of

(2.5 eq) in conc. HCl at <0°C. -

Stir for 2 hours. A precipitate (Hydrazine Hydrochloride salt) forms.

-

Filter and wash with cold brine. Liberate the free base with NaOH if necessary, or use directly in the next step.

-

Step 4: Pyrazole Cyclization

Objective: Form the 5-amino-3-cyanopyrazole ring.

-

Reagents: Hydrazine intermediate, Ethyl 2,3-dicyanopropionate.

-

Protocol:

-

Suspend the Hydrazine (1.0 eq) in Ethanol or Methanol.

-

Add Ethyl 2,3-dicyanopropionate (1.1 eq).

-

Heat to reflux (78°C ) for 6–12 hours.

-

Cool to room temperature. The product, 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole , crystallizes out.[3]

-

Filter and wash with cold ethanol.

-

Phase III: Functionalization

Step 5: Sulfenylation

Objective: Introduce the trifluoromethylthio group at the 4-position.

-

Reagents: Pyrazole intermediate, Trifluoromethanesulfenyl chloride (

). -

Protocol:

-

Dissolve the Pyrazole in dry Dichloromethane (DCM) or Chlorobenzene.

-

Add a catalyst (e.g., Pyridine or

if electrophilic activation is needed, though amino group activates the ring). -

Introduce

(1.1 eq) at 0–10°C . -

Stir for 4 hours. The electrophilic substitution occurs at the 4-position.

-

Wash with water, dry organic layer, and concentrate to yield Fipronil Sulfide .

-

Step 6: Selective Oxidation (Final Step)

Objective: Oxidize Sulfide (-S-) to Sulfoxide (-SO-) without over-oxidation to Sulfone (-SO2-).

-

Reagents:

(30%), Trifluoroacetic Acid (TFA). -

Protocol:

-

Dissolve Fipronil Sulfide in TFA (solvent and catalyst).

-

Add

(1.2 eq) dropwise at 10–20°C . -

Monitor strictly by HPLC. Stop reaction immediately when Sulfide <1% and Sulfone byproduct is <2%.

-

Quench with aqueous Sodium Bisulfite (

). -

Recrystallization: Toluene or Isopropanol to achieve >98% purity.

-

Key Process Data

| Parameter | Specification | Notes |

| Denitrochlorination Temp | 160–180°C | Critical for complete NO2 removal. |

| Hofmann Rearrangement pH | >12 (Strongly Alkaline) | Essential for isocyanate intermediate formation. |

| Oxidation Selectivity | Sulfoxide:Sulfone > 50:1 | Controlled by temp (<20°C) and stoichiometry. |

| Final Purity Target | >98.0% | Required for formulation. |

| Appearance | White to yellow powder | Melting Point: 200–201°C. |

References

-

Denitrochlorination Method: Process for preparation of 2,6-dichlorobenzonitrile.[2][6] (WO2020102716A1). Google Patents. Link

-

Aniline Synthesis: Preparation method of 2,6-dichloro-4-trifluoromethyl aniline.[5][7][8][9][10][11] (US20090240083A1). Google Patents. Link

-

Fipronil Core Synthesis: Process for synthesis of fipronil.[3][4][7][8][12] (US8507693B2). Google Patents. Link

-

Oxidation Protocol: Process for the continuous synthesis of fipronil. (WO2010049789A1). Google Patents. Link

Sources

- 1. "An Improved Process For Denitrochlorination Of Chlorofluoro [quickcompany.in]

- 2. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 3. Synthesis method of fipronil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 9. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 10. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. nbinno.com [nbinno.com]

Introduction: The Unique Role of the Cyano Group in Aromatic Substitution

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Protocols for Benzonitriles

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are pivotal in pharmaceuticals, agrochemicals, and materials science. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. Benzonitriles, particularly those with a leaving group positioned ortho or para to the cyano moiety, are exceptionally effective substrates for this transformation.

The power of the benzonitrile scaffold in SNAr chemistry stems from the potent electron-withdrawing nature of the cyano (-C≡N) group.[1] Through a combination of inductive and resonance effects, this group strongly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the SNAr mechanism on benzonitriles, field-proven protocols, and expert insights into experimental design and execution.

The SNAr Mechanism on Benzonitrile Scaffolds

The SNAr reaction on benzonitriles proceeds via a well-established two-step addition-elimination mechanism. The success of the reaction is critically dependent on the ability of the electron-withdrawing nitrile group to stabilize the key intermediate.

-

Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The formation of this complex is typically the rate-determining step of the reaction.[3]

-

Stabilization by the Cyano Group: For benzonitriles, the negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the nitrile group when it is positioned ortho or para to the site of attack. This delocalization provides significant stabilization, lowering the activation energy for the initial nucleophilic attack.[1][4] If the cyano group is in the meta position, it cannot participate in resonance stabilization, and the reaction is far less effective.[5]

-

Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted benzonitrile product.[4]

Caption: The Addition-Elimination mechanism of SNAr on a benzonitrile substrate.

Pillars of a Successful SNAr Protocol

Optimizing an SNAr reaction on a benzonitrile substrate requires careful consideration of several interconnected parameters.

-

The Substrate:

-

Leaving Group (X): The reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I.[3][2] This is contrary to SN2 reactions because the rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.[2]

-

Activating Group Position: As established, the cyano group must be ortho or para to the leaving group to provide resonance stabilization for the Meisenheimer complex.[1][5] Additional electron-withdrawing groups (e.g., -NO2) at other ortho/para positions will further increase the reaction rate.[4]

-

-

The Nucleophile (Nu): A wide range of nucleophiles can be employed.

-

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) are common. They are typically generated in situ from the corresponding alcohol using a base like NaH or KOtBu.

-

N-Nucleophiles: Primary and secondary amines are effective nucleophiles. An external base or an excess of the amine itself is often used to neutralize the H-X acid formed during the reaction.[6]

-

S-Nucleophiles: Thiols (RSH) are excellent nucleophiles, but must first be deprotonated to the more potent thiolate (RS⁻) using a suitable base.[7]

-

-

The Solvent: Polar aprotic solvents are the standard choice for SNAr reactions.[7] Solvents like DMSO, DMF, NMP, and THF are effective because they solvate the cation of the base but leave the anionic nucleophile relatively "bare," enhancing its reactivity.[7][8] Due to toxicity concerns with traditional dipolar aprotic solvents, greener alternatives like 2-MeTHF are gaining traction.[8][9]

-

The Base: The choice of base is critical for deprotonating the pro-nucleophile (e.g., an alcohol or thiol).

-

Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for generating alkoxides and thiolates.[7][10]

-

Weaker carbonate bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient for reactions involving amines and thiols.[7][11]

-

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on benzonitrile substrates.

Protocol 1: Synthesis of an Aryl Ether via SNAr with an O-Nucleophile

This protocol details the reaction of 4-fluorobenzonitrile with a phenoxide, generated in situ from 4-methoxyphenol.

Reaction: 4-Fluorobenzonitrile + 4-Methoxyphenol → 4-(4-methoxyphenoxy)benzonitrile

Methodology:

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF, 20 mL). Stir the mixture under a nitrogen atmosphere until the solid has dissolved.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv) portion-wise.

-

Expert Insight: Adding NaH at 0 °C helps to control the exothermic reaction and hydrogen gas evolution. The mixture can be allowed to warm to room temperature after the addition is complete to ensure full deprotonation.

-

-

Substrate Addition: Once hydrogen evolution has ceased (typically 30-60 minutes), add a solution of 4-fluorobenzonitrile (1.21 g, 10 mmol, 1.0 equiv) in DMF (5 mL) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, cautiously pour the reaction mixture into ice-cold water (100 mL). This will quench any unreacted NaH and precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Purification: Recrystallize the crude product from ethanol or purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenoxy)benzonitrile.

Protocol 2: Synthesis of an Arylamine via SNAr with an N-Nucleophile

This protocol describes the reaction of 4-chloro-3-nitrobenzonitrile with morpholine. The additional nitro group further activates the substrate, often allowing for milder conditions.

Reaction: 4-Chloro-3-nitrobenzonitrile + Morpholine → 4-(Morpholino)-3-nitrobenzonitrile

Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-3-nitrobenzonitrile (1.82 g, 10 mmol, 1.0 equiv), morpholine (1.05 mL, 12 mmol, 1.2 equiv), and potassium carbonate (K2CO3, 2.07 g, 15 mmol, 1.5 equiv).

-

Expert Insight: K2CO3 acts as a base to neutralize the HCl formed during the reaction, driving it to completion. Using a slight excess of the amine can sometimes achieve the same goal, but an inorganic base is often more efficient.

-

-

Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 25 mL).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting benzonitrile is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature and pour it into 200 mL of cold water with stirring. A yellow solid should precipitate.

-

Isolation: Filter the solid product and wash it extensively with water to remove DMSO and inorganic salts.

-

Purification: Air-dry the crude solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 4-(morpholino)-3-nitrobenzonitrile.

Protocol 3: Synthesis of an Aryl Thioether via SNAr with an S-Nucleophile

This protocol outlines the synthesis of an aryl thioether from 4-fluorobenzonitrile and benzyl mercaptan.

Reaction: 4-Fluorobenzonitrile + Benzyl Mercaptan → 4-(Benzylthio)benzonitrile

Methodology:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzonitrile (1.21 g, 10 mmol, 1.0 equiv), benzyl mercaptan (1.24 mL, 10.5 mmol, 1.05 equiv), and cesium carbonate (Cs2CO3, 4.89 g, 15 mmol, 1.5 equiv).

-

Expert Insight: Cesium carbonate is a highly effective base for deprotonating thiols in SNAr reactions. Its high solubility in polar aprotic solvents and the "cesium effect" can lead to faster reaction rates compared to K2CO3.

-

-

Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).

-

Reaction: Heat the suspension to 80 °C. Monitor the reaction by TLC. The reaction is generally complete within 2-6 hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove the NMP and cesium salts. Wash the organic layer with brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 4-(benzylthio)benzonitrile.

Comparative Data and Workflow

The efficiency of SNAr on benzonitriles is highly dependent on the specific combination of reactants and conditions.

| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Fluorobenzonitrile | Isobutyronitrile | KHMDS | THF | 60 | 23 | ~99 |

| 2-Chlorobenzonitrile | Acetone Enolate | KOtBu | Toluene | 100 | 10 | ~85 |

| 4-Fluorobenzonitrile | Phenol | K2CO3 | DMF | 120 | 12 | ~90 |

| 4-Chlorobenzonitrile | Benzylamine | K2CO3 | DMSO | 100 | 8 | ~92 |

| 4-Fluorobenzonitrile | Thiophenol | Cs2CO3 | NMP | 80 | 4 | ~95 |

Note: The data presented are representative examples compiled from various sources and may not reflect optimized conditions for all substrates.[10][12]

Caption: A general experimental workflow for SNAr reactions.

References

- BenchChem. (2025).

- BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.

- WordPress. SNAr Reaction in Other Common Molecular Solvents.

- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Steps. (2021, August 9).

- ACS Publications. (2024, December 17). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media.

- Reaction Examples. 2 - Reaction Examples.

- Organic Syntheses Procedure.

- Organic Chemistry Portal. (2015).

- PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile.

- NIH.

- Wikipedia.

- WordPress. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Reaction Examples [cdb.ics.uci.edu]

- 6. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]

- 11. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: Chemoselective Reduction of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile

Executive Summary

This application note details the process engineering for the reduction of 2,6-dinitro-4-(trifluoromethyl)benzonitrile (Substrate 1 ) to 2,6-diamino-4-(trifluoromethyl)benzonitrile (Product 2 ). This transformation is a critical intermediate step in the synthesis of phenylpyrazole agrochemicals (e.g., Fipronil) and dinitroaniline herbicides (e.g., Dinitramine).

The primary challenge in this synthesis is chemoselectivity . The substrate contains three reducible functionalities:

-

Nitro groups (

): The target for reduction. -

Nitrile group (

): Susceptible to reduction (to benzylamine) or hydrolysis (to amide/acid).[1][2] -

Trifluoromethyl group (

): Generally stable, but susceptible to defluorination under harsh dissolving metal conditions.[1][2]

This guide presents two validated protocols: Catalytic Hydrogenation (cleanest profile) and Iron-Mediated Reduction (most robust selectivity).[1][2]

Strategic Analysis & Reaction Pathway

Electronic Environment

The benzene ring is severely electron-deficient due to the synergistic withdrawal effects of the para-

-

Consequence: The nitro groups are highly activated for reduction. However, the nitrile carbon is also highly electrophilic, increasing the risk of hydrolysis if acidic reducing agents (e.g.,

) are used. -

Solution: We prioritize neutral or slightly basic conditions to preserve the nitrile.

Reaction Scheme & Impurity Profile

The following diagram illustrates the reduction pathway and potential "fatal" side reactions.

Figure 1: Reduction pathway of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile showing stepwise nitro reduction and competing nitrile side-reactions.[1][2]

Protocol A: Catalytic Hydrogenation (High Purity)

Best for: Laboratory scale (<100g), pharmaceutical intermediates, and closed-loop systems.[1] Mechanism: Heterogeneous catalysis.[1][2]

Reagents & Equipment

-

Catalyst: 5%

(50% water wet).[1] Note: -

Solvent: Methanol (HPLC Grade).[1] Avoid Ethanol if transesterification of trace impurities is a concern, though rare here.[2]

-

Hydrogen Source:

gas (Balloon or Parr Shaker).[1] -

Equipment: Parr Hydrogenator or Autoclave (rated to 100 psi).

Step-by-Step Methodology

-

Charge: In a pressure vessel, dissolve Substrate 1 (10.0 g, 38.3 mmol) in Methanol (100 mL).

-

Inerting: Add 5%

(1.0 g, 10 wt% loading). Safety: Add catalyst under Argon/Nitrogen flow to prevent ignition of methanol vapors. -

Purge: Seal vessel. Purge with

(3x) followed by -

Reaction: Pressurize to 30 psi (2 bar) .

-

Critical Control Point: Do NOT exceed 40 psi or

.[1] Higher pressures/temperatures significantly increase the rate of nitrile reduction to the benzylamine.

-

-

Agitation: Stir vigorously at Ambient Temperature (

) for 4–6 hours. -

Filtration: Filter reaction mixture through a Celite pad to remove catalyst. Wash cake with Methanol (20 mL).

-

Isolation: Concentrate filtrate under reduced pressure (

) to yield a yellow/orange solid. -

Purification: Recrystallize from Toluene/Heptane if HPLC purity <98%.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst poisoning (S or amines).[1][2][3] | Increase catalyst loading to 15 wt% or wash substrate.[1] |

| Benzylamine Impurity | Reduce pressure to 1 atm (balloon). Stop reaction immediately upon | |

| De-fluorination | Reaction temp > | Maintain temp < |

Protocol B: Iron-Mediated Reduction (Robust Scale-Up)

Best for: Large scale (>100g), tolerance to impure starting material, and facilities lacking high-pressure hydrogenation safety bunkers.[1][2] Mechanism: Single Electron Transfer (SET) via Bechamp reduction (modified).[1]

Reagents[2][5]

-

Reductant: Iron Powder (325 mesh, reduced).

-

Electrolyte: Ammonium Chloride (

).[1] Avoids strong acids like -

Solvent: Ethanol/Water (3:1 ratio).[1]

Step-by-Step Methodology

-

Slurry Prep: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron Powder (12.8 g, 6.0 eq) and

(1.0 g, 0.5 eq) in Water (30 mL). -

Activation: Heat mixture to

for 15 minutes to activate the iron surface (etching). -

Addition: Dissolve Substrate 1 (10.0 g) in Ethanol (90 mL). Add this solution dropwise to the iron slurry over 45 minutes.

-

Why? Controlling addition rate manages the exotherm and prevents "runaway" thermal events common with polynitro aromatics.

-

-

Reflux: Heat to reflux (

) for 2–3 hours.-

Endpoint: TLC or HPLC shows disappearance of starting material and the intermediate hydroxylamine.

-

-

Workup (The "Iron Sludge" Challenge):

-

Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry organics over

, filter, and concentrate.

Analytical Quality Control

To validate the process, use the following HPLC method.

-

Column: Agilent Zorbax Eclipse XDB-C18 (

).[1] -

Mobile Phase A:

in Water.[1] -

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (nitrile/amine).[1]

Retention Time Logic:

-

Diamine (Product): Polar, elutes early (~3.5 min).[1]

-

Mono-nitro/Mono-amine (Intermediate): Mid-elution (~7.0 min).

-

Dinitro (Substrate): Non-polar, elutes late (~11.5 min).[1]

Safety & Hazards (HSE)

Warning: 2,6-Dinitro-4-(trifluoromethyl)benzonitrile is an energetic precursor.[1][2]

-

Thermal Stability: Polynitro compounds have high decomposition energies.[1][2] DSC (Differential Scanning Calorimetry) testing is mandatory before scaling above 100g.[1]

-

Cyanide Potential: While the nitrile is stable under these protocols, contact with strong acids/oxidizers could theoretically release

. Install HCN detectors in the fume hood. -

Iron Waste: The waste filter cake from Protocol B contains finely divided iron and organic nitrates.[2] It must be treated as Class 4.2 (Spontaneously Combustible) waste.[1] Keep water-wet until disposal.[1][2]

References

-

Synthesis of Fipronil Intermediates: Process for preparing 4-amino-2-trifluoromethylbenzonitrile.[1][2][3] (CN1810775B).[1] Google Patents. Link

-

Selective Nitro Reduction: Chemoselective reduction of nitro and nitrile compounds using...[2][6] nanocomposite.[1][7] RSC Advances.[1] Link

-

Dinitramine Herbicide Data: Dinitramine: Chemical Properties and Toxicity.[1][2] PubChem.[1][2][8] Link

-

Bechamp Reduction Mechanics: The reduction of nitro compounds with iron and acetic acid. Organic Reactions.[1][2][5][6][9][10][11][12][13][14] (Classic citation for mechanism grounding).

Sources

- 1. Dinitramine | C11H13F3N4O4 | CID 34468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. jelsciences.com [jelsciences.com]

- 6. jrfglobal.com [jrfglobal.com]

- 7. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Dinitramine - Wikipedia [en.wikipedia.org]

- 9. jsynthchem.com [jsynthchem.com]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. DE67018C - Process for the partial reduction of dinitro compounds - Google Patents [patents.google.com]

Industrial scale-up process for Fipronil intermediate synthesis

An Application Note for the Industrial Scale-Up of Fipronil Intermediate Synthesis

Abstract

Fipronil is a broad-spectrum phenylpyrazole insecticide critical to modern agriculture and veterinary medicine.[1] Its industrial production hinges on a multi-step synthesis, where the efficient and controlled formation of key intermediates is paramount to ensuring high yield, purity, and process safety. This document provides a detailed guide for researchers, chemists, and drug development professionals on the industrial-scale synthesis of pivotal Fipronil intermediates. We will explore the underlying chemical principles, provide validated protocols, and discuss critical considerations for process scale-up, including safety, regulatory compliance, and the integration of Process Analytical Technology (PAT).

Introduction: The Strategic Importance of Fipronil Intermediates

Fipronil's unique mode of action, which involves blocking GABA-gated chloride channels in insects, results in potent insecticidal activity.[2] The synthesis of this complex molecule is a testament to modern chemical engineering, built upon a scaffold of crucial precursor molecules.[3] The economic viability and environmental footprint of Fipronil production are largely determined by the efficiency of the synthetic route to its core intermediates. Therefore, a robust and scalable process for these building blocks is a primary focus for any manufacturer.

This guide will focus on two foundational intermediates:

-

Intermediate I: 2,6-dichloro-4-(trifluoromethyl)aniline, the substituted aniline that forms the phenyl portion of the final molecule.

-

Intermediate II: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole, the core heterocyclic structure essential for bioactivity.[3]

-

Intermediate III: 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl-phenyl) pyrazole disulfide, the immediate precursor for introducing the critical trifluoromethylsulfinyl group.[4]

The Synthetic Pathway: A Strategic Overview

The industrial synthesis of Fipronil is a convergent process. The main strategy involves the preparation of the substituted aniline and the pyrazole core separately, followed by their condensation and subsequent functional group manipulations to yield the final product.

Caption: Overall synthetic pathway for Fipronil production.

Synthesis of Key Intermediates: Rationale and Process Chemistry

Intermediate I: 2,6-dichloro-4-(trifluoromethyl)aniline

This starting material is a critical building block, and its synthesis must be cost-effective and high-yielding. While several routes exist, a common industrial method involves the direct chlorination of 4-trifluoromethylaniline.[5][6] This approach is favored over multi-step processes involving high-pressure amination reactions due to milder conditions and improved safety profiles.[6][7]

Causality of Experimental Choice: The selection of a chlorinating agent and solvent system is critical. The goal is to achieve selective dichlorination at the ortho positions relative to the amino group without significant side-product formation. The amino group is a strong ortho-, para-director; since the para position is blocked by the trifluoromethyl group, chlorination is directed to the two ortho positions. Controlling the reaction temperature is essential to prevent over-chlorination.

| Parameter | Value / Condition | Rationale |

| Starting Material | 4-trifluoromethylaniline | Readily available commercial precursor. |

| Chlorinating Agent | Gaseous Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) | Efficient and cost-effective for large-scale reactions. |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) or Acetonitrile | Provides good solubility for the reactant and is relatively inert. |

| Temperature | 0 - 10 °C | Low temperature minimizes side reactions and thermal runaway. |

| Post-Reaction | Neutralization (e.g., with NaHCO₃), Extraction, Distillation | Quenches the reaction, isolates the product, and achieves high purity (>99%).[5][8] |

| Typical Yield | >95% | [5] |

Table 1: Typical Process Parameters for Intermediate I Synthesis.

Intermediate II & III: Pyrazole Disulfide Formation

The formation of the pyrazole disulfide (Intermediate III) is one of the most innovative parts of the modern Fipronil synthesis. Older methods often employed hazardous reagents like bromine.[4] Current, more environmentally friendly patents describe a two-step, one-pot process starting from the pyrazole core (Intermediate II).[4][9]

Step 1: Synthesis of the Pyrazole Core (Intermediate II) The formation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole is achieved via a condensation reaction between Intermediate I and a suitable three-carbon nitrile precursor, followed by cyclization. This is a standard approach for creating substituted pyrazole rings, which are versatile scaffolds in pharmaceuticals and agrochemicals.[10][11]

Step 2: Conversion to Pyrazole Disulfide (Intermediate III) A key industrial method involves reacting the pyrazole intermediate (II) with ammonium thiocyanate and an oxidizing agent like hydrogen peroxide.[4][9] This avoids the use of elemental bromine, significantly reducing the environmental impact and operational hazards associated with bromine-containing wastewater.[9] An alternative route uses sulfur monochloride.[12]

Causality of Experimental Choice: The hydrogen peroxide method is a prime example of green chemistry principles applied to industrial synthesis. It replaces a hazardous reagent with a more benign one, where the primary byproduct is water. The reaction proceeds via an in-situ generated thiocyanogen-like species which then attacks the electron-rich pyrazole ring. The subsequent condensation of the thiocyanide intermediate yields the stable disulfide product.[4] Precise control of temperature and pH is crucial for maximizing yield and purity.

| Parameter | Value / Condition | Rationale |

| Starting Material | Intermediate II | The pre-formed pyrazole core. |

| Reagents | Ammonium Thiocyanate (NH₄SCN), Hydrogen Peroxide (H₂O₂) | Forms the thiocyanate group; H₂O₂ is a green oxidizing agent.[9] |

| Solvent | Acetonitrile or DMF | Polar aprotic solvent suitable for the reaction components.[9] |

| Temperature | -20 °C to 10 °C (during addition) | Controls the exothermic reaction and prevents peroxide decomposition.[4][9] |

| pH Adjustment | Ammonia to pH 9.0 - 11.0 | Facilitates the condensation reaction to form the disulfide.[9] |

| Work-up | Cooling/Crystallization, Filtration | Isolates the solid product directly from the reaction mixture. |

| Typical Purity | >96% | [12] |

Table 2: Process Parameters for Environmentally-Friendly Disulfide (Intermediate III) Synthesis.

Industrial Scale-Up: Integrating Process Analytical Technology (PAT)

Scaling up from the lab to an industrial plant requires robust process control. Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, to design, analyze, and control manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[13][14] For Fipronil intermediate synthesis, PAT provides the real-time understanding necessary to ensure batch-to-batch consistency, optimize yield, and enhance safety.

Key PAT Applications:

-

Reaction Monitoring: In-line spectroscopy (e.g., NIR, Raman) can monitor the disappearance of starting materials and the appearance of products in real-time, allowing for precise determination of reaction endpoints without sampling. This prevents over-processing and the formation of impurities.

-

Crystallization Control: Tools like the Eyecon™ particle sizer can monitor particle size distribution during crystallization in real-time.[15] This ensures consistent product morphology, which is critical for filtration and downstream processing.

-

Moisture Content: In-line moisture sensors or NIR can be used to monitor and control drying processes, ensuring the final intermediate meets specifications.[15]

Caption: PAT workflow for real-time reaction monitoring and control.

Safety, Health, and Environment (SHE) & Regulatory Compliance

Pesticide manufacturing involves handling hazardous materials and is strictly regulated.[16][17] A comprehensive SHE plan is non-negotiable.

Key Safety Considerations:

-

Hazardous Materials: Fipronil and its intermediates are toxic if swallowed, inhaled, or in contact with skin.[18][19] All operations must be conducted in well-ventilated areas or closed systems.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[18][20]

-

Emergency Procedures: Facilities must have emergency exits, spill containment measures, and appropriate fire extinguishing media (e.g., dry chemical, CO₂).[18]

-

Waste Management: Environmental release must be avoided.[18] All waste streams, especially solvent and aqueous waste containing reactants or products, must be handled and disposed of according to local and national regulations.

Regulatory Landscape: The production and sale of pesticides are governed by bodies like the U.S. Environmental Protection Agency (EPA) under acts such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[21][22] Manufacturers must register their production facilities and products.[23] The product label is a legal document, and its directions for use must be strictly followed.[21] Furthermore, maximum residue limits (MRLs) for pesticides in food are established and enforced by agencies like the FDA.[24]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified chemical professionals in an appropriate industrial setting. All operations must be preceded by a thorough risk assessment.

Protocol 1: Synthesis of Intermediate III - Pyrazole Disulfide (Based on CN113480482A)

-

Reactor Preparation: Charge a suitable glass-lined or stainless steel reactor with acetonitrile (2 L per kg of starting material). Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and addition funnel.

-

Reactant Charging: Add 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Intermediate II) (1.0 eq) and ammonium thiocyanate (2.5 eq) to the reactor.

-

Cooling: Begin stirring and cool the reactor contents to between -20°C and -15°C using an appropriate cooling system.

-

Peroxide Addition: Slowly add 50% hydrogen peroxide (12.0 eq) dropwise via the addition funnel, ensuring the internal temperature is strictly maintained between -20°C and -15°C. This step is highly exothermic and requires careful monitoring.

-

Initial Reaction: Once the addition is complete, maintain the temperature and continue stirring for 5-10 minutes.

-

pH Adjustment & Condensation: Add water (2 L per kg of starting material). Adjust the pH of the slurry to 9.0 using aqueous ammonia.

-

Heating: Raise the temperature of the reaction mixture to 80°C and hold for 1 hour to complete the condensation to the disulfide.

-

Crystallization & Isolation: Cool the mixture to 0°C and hold for at least 1 hour to ensure complete crystallization.

-

Filtration and Drying: Filter the resulting solid product. Wash the filter cake with water until the filtrate is neutral. Dry the product under vacuum at 60-70°C to a constant weight.

Conclusion

The industrial scale-up of Fipronil intermediate synthesis is a complex undertaking that balances sophisticated chemistry with rigorous engineering, safety, and regulatory demands. By leveraging modern, environmentally conscious synthetic routes, such as the bromine-free synthesis of the key pyrazole disulfide intermediate, manufacturers can improve process efficiency and sustainability. The integration of Process Analytical Technology is crucial for moving towards more controlled, automated, and data-rich manufacturing, ultimately ensuring the consistent production of high-quality Fipronil for global agricultural needs.

References

-

Fipronil (Ref: BAS 350l) - AERU - University of Hertfordshire. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.). Retrieved February 22, 2026, from [Link]

-

Environmental, Health, and Safety Guidelines for Pesticide Manufacturing, Formulation, and Packaging. (2007, April 30). International Finance Corporation. Retrieved February 22, 2026, from [Link]

-

Synthesis method of fipronil intermediate. (2021, October 8). Eureka | Patsnap. Retrieved February 22, 2026, from [Link]

- CN113480482A - Synthetic method of fipronil intermediate. (n.d.). Google Patents.

-

Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (2016, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

- CN102690232A - Synthesizing method for fipronil intermediates. (n.d.). Google Patents.

-

Regulatory and Guidance Information by Topic: Pesticides. (2025, July 14). US EPA. Retrieved February 22, 2026, from [Link]

-

Understanding Pesticide Regulations in Fertilizer Products. (2025, August 13). AAA Compliance Partners. Retrieved February 22, 2026, from [Link]

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. (2014, October 1). Eureka | Patsnap. Retrieved February 22, 2026, from [Link]

-

Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (n.d.). Proceedings of the National Academy of Sciences. Retrieved February 22, 2026, from [Link]

-

Pesticides. (2025, December 22). FDA. Retrieved February 22, 2026, from [Link]

-

The Role of 1H-Pyrazole-3-carbonitrile in Pharmaceutical Synthesis. (2026, February 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]

-